

1-Methyl-5-nitro-1H-indazol-3-amine chemical properties

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Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-indazol-3-amine

Cat. No.: B2986075

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An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazol-3-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **1-Methyl-5-nitro-1H-indazol-3-amine** (CAS No. 73105-48-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to offer field-proven insights into the utility of this heterocyclic compound as a valuable building block in modern chemical research.

Introduction to a Privileged Scaffold

1-Methyl-5-nitro-1H-indazol-3-amine belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.^[1] The specific substitution pattern of this molecule—an amine at the 3-position, a nitro group at the 5-position, and a methyl group at the N-1 position—creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This guide will elucidate the key chemical characteristics that underpin its utility.

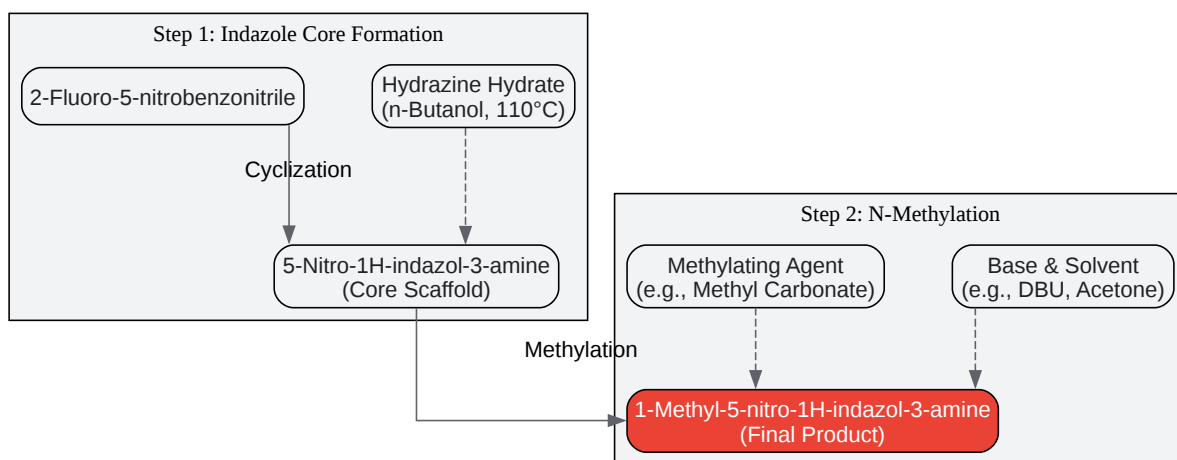
Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for **1-Methyl-5-nitro-1H-indazol-3-amine** are not extensively documented, a logical and efficient pathway can be constructed based on

established methodologies for analogous indazole derivatives. The proposed synthesis is a two-step process involving the formation of the core indazole ring followed by selective N-methylation.

Proposed Synthetic Pathway

The synthesis initiates with the cyclization of a substituted benzonitrile to form the 3-amino-5-nitroindazole scaffold, which is subsequently methylated at the N-1 position.



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Caption: Proposed two-step synthesis of **1-Methyl-5-nitro-1H-indazol-3-amine**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine[2]

- Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol.
- Add hydrazine hydrate (1.2 eq) to the solution.

- Heat the reaction mixture to 110°C and stir for 2-3 hours, monitoring by TLC.
- Upon completion, cool the mixture to room temperature to allow for precipitation.
- Filter the resulting solid, wash with a cold solvent (e.g., dichloromethane), and dry under vacuum to yield 5-Nitro-1H-indazol-3-amine.

Step 2: Synthesis of **1-Methyl-5-nitro-1H-indazol-3-amine**[\[3\]](#)

- In a clean, dry reaction flask, dissolve 5-Nitro-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as acetone.
- Add methyl carbonate (2.0 eq) as the methylating agent.
- Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
- Heat the mixture to reflux and stir for 12-20 hours.
- After cooling, pour the reaction mixture into cold water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain the final product.
Purification can be achieved via recrystallization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity.[\[4\]](#)

Property	Value	Source
CAS Number	73105-48-3	[4]
Molecular Formula	C ₈ H ₈ N ₄ O ₂	[4]
Molecular Weight	192.18 g/mol	[4]
Appearance	Expected to be a light brown to orange solid	[2]
Storage	2-8°C, sealed, dry, protected from light	[4]

Spectroscopic Profile (Predicted)

While comprehensive, published spectral data for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features. Researchers performing characterization should anticipate the following signals.

Technique	Predicted Features	Rationale
^1H NMR	Aromatic Region (3H): Three distinct signals between 7.0-9.0 ppm. Amine (2H): A broad singlet (NH_2). Methyl (3H): A sharp singlet around 4.0-4.2 ppm (N-CH_3).	The aromatic protons are in different electronic environments due to the substituents. The N-methyl group is characteristic and typically appears in this region.
^{13}C NMR	Aromatic Carbons: 6 signals in the aromatic region (approx. 110-150 ppm). Methyl Carbon: 1 signal in the aliphatic region (approx. 30-35 ppm).	The molecule has 8 unique carbons. The N-methyl carbon will be distinct from the sp^2 hybridized ring carbons.
Mass Spec (MS)	$[\text{M}+\text{H}]^+$: Expected at m/z 193.07.	The molecular ion peak corresponding to the protonated molecule is the primary signal expected in ESI-MS.
Infrared (IR)	N-H Stretch: $3300\text{-}3500\text{ cm}^{-1}$ (amine). C-H Stretch: $2850\text{-}3000\text{ cm}^{-1}$ (methyl). NO_2 Stretch: Asymmetric and symmetric bands around 1550 cm^{-1} and 1350 cm^{-1} .	These stretches are characteristic of the primary amine, methyl, and nitro functional groups present in the molecule.

Reactivity and Chemical Profile

The chemical behavior of **1-Methyl-5-nitro-1H-indazol-3-amine** is dictated by the interplay of its three key functional groups. The methylation at the N-1 position simplifies its reactivity profile compared to the unsubstituted parent by preventing tautomerization and reactions at that site.

Caption: Functional group analysis of **1-Methyl-5-nitro-1H-indazol-3-amine**.

- **The 3-Amino Group:** This exocyclic amine is a primary nucleophilic site. It can readily undergo reactions such as acylation to form amides, alkylation, or serve as a building block in coupling reactions.
- **The 5-Nitro Group:** As a potent electron-withdrawing group, the nitro moiety deactivates the fused benzene ring towards electrophilic aromatic substitution. Its most significant synthetic utility lies in its ability to be reduced to a 5-amino group.^[1] This transformation opens up a new reactive site, enabling the synthesis of a wide array of derivatives, such as sulfonamides and carbamates, which have shown antimicrobial properties in related systems.^[5]
- **The Indazole Core:** The heterocyclic ring system is generally stable but can participate in various metal-catalyzed cross-coupling reactions, depending on the other substituents and reaction conditions.

Applications in Research and Drug Development

1-Methyl-5-nitro-1H-indazol-3-amine is not an end-product therapeutic but rather a strategic intermediate for accessing novel chemical matter. Its value lies in the synthetic handles it provides.

- **Scaffold for Medicinal Chemistry:** The broader 5-nitroindazole framework has been explored for a range of biological activities. Derivatives have demonstrated potential as trichomonacidal, antichagasic, and antineoplastic agents.^[6] This compound serves as a starting point for generating libraries of analogs to probe these activities further.
- **Intermediate for Complex Synthesis:** The orthogonal reactivity of the 3-amino and 5-nitro groups is a key asset. The nitro group can be reduced to an amine, and this new amino group can be functionalized independently of the original 3-amino group, allowing for the construction of complex, multi-functionalized molecules.
- **Probe Development:** The indazole scaffold is known to interact with targets in the central nervous system and enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.^[1] This molecule provides a foundation for designing chemical probes to study these biological systems.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Methyl-5-nitro-1H-indazol-3-amine** is not readily available. Therefore, it must be handled with the precautions appropriate for a novel research chemical of unknown toxicity. Data from analogous compounds, such as 3-amino-5-nitroindazole, suggest the following potential hazards.^[2]

- Hazard Statements (Predicted):
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[2]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^[2]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[2]
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Wash hands thoroughly after handling.^[7]

Conclusion

1-Methyl-5-nitro-1H-indazol-3-amine is a strategically designed heterocyclic compound with significant potential as a synthetic intermediate. Its defined regiochemistry, coupled with the distinct and orthogonal reactivity of its amino and nitro functional groups, makes it a valuable tool for medicinal chemists and researchers. By leveraging the known biological relevance of the indazole scaffold, this molecule provides a robust starting point for the development of novel probes and therapeutic candidates.

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